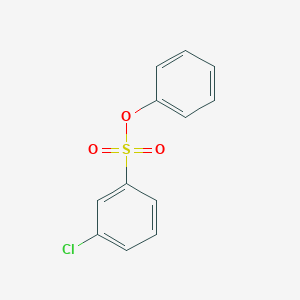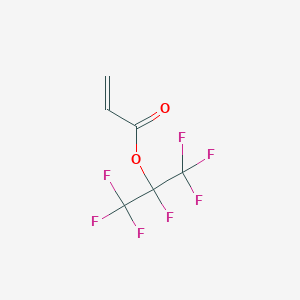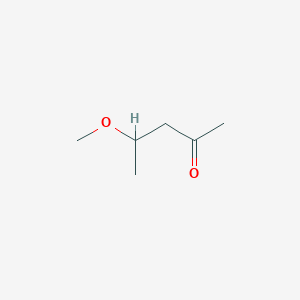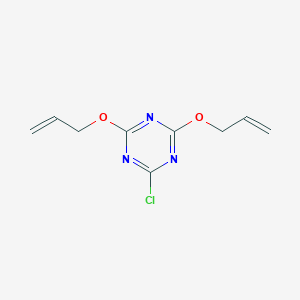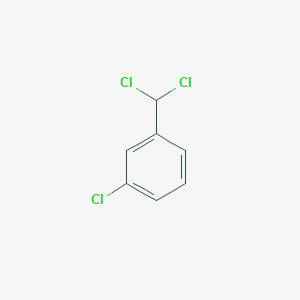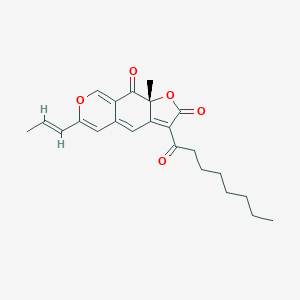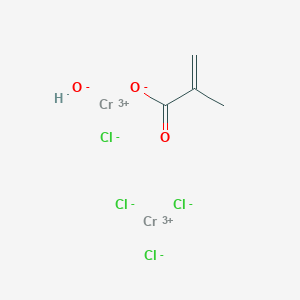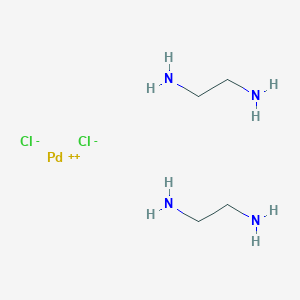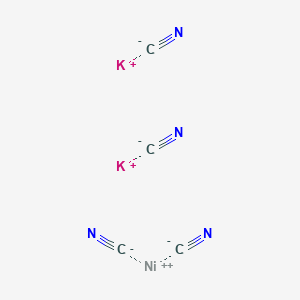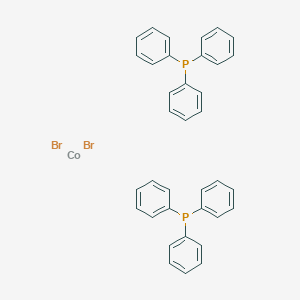![molecular formula C21H32N2O2 B081197 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol CAS No. 14358-60-2](/img/structure/B81197.png)
3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as MT-45 and has been classified as a designer drug. The synthesis of this compound is complex and requires sophisticated laboratory techniques. In
Mechanism Of Action
The mechanism of action of 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol involves binding to the mu-opioid receptor in the brain. This binding activates the receptor, which leads to the release of neurotransmitters such as dopamine and endorphins. The release of these neurotransmitters produces analgesic effects and a sense of euphoria.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol include pain relief, sedation, and respiratory depression. This compound has also been shown to produce a sense of euphoria, which can lead to addiction.
Advantages And Limitations For Lab Experiments
The advantages of using 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol in lab experiments include its potential therapeutic applications and its ability to activate the mu-opioid receptor. However, the limitations of using this compound include its potential for addiction and the risk of respiratory depression.
Future Directions
There are several future directions for research on 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol. One direction is to explore its potential as a pain medication and alternative to opioids. Another direction is to investigate its potential as a treatment for opioid addiction. Additionally, research could focus on developing safer and less addictive derivatives of this compound.
Synthesis Methods
The synthesis of 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol is a complex process that requires several steps. The first step involves the reaction of 6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole with formaldehyde and hydrogen cyanide to form 3-(6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)propanenitrile. The second step involves the reduction of the nitrile group to form 3-(6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)propan-1-ol. The final step involves the reaction of this compound with 4-methylhexan-1-ol and hydrochloric acid to form 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol.
Scientific Research Applications
3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol has potential therapeutic applications in the treatment of pain and opioid addiction. This compound has been shown to have analgesic properties and can be used as an alternative to opioids for pain management. Additionally, 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol has been shown to have opioid receptor agonist activity, which makes it a potential candidate for the treatment of opioid addiction.
properties
CAS RN |
14358-60-2 |
|---|---|
Product Name |
3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol |
Molecular Formula |
C21H32N2O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-[(6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol |
InChI |
InChI=1S/C21H32N2O2/c1-5-14(2)15(9-11-24)12-20-21-17(8-10-23(20)3)18-13-16(25-4)6-7-19(18)22-21/h6-7,13-15,20,22,24H,5,8-12H2,1-4H3 |
InChI Key |
HIFLNJJPRCMCBK-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCO)CC1C2=C(CCN1C)C3=C(N2)C=CC(=C3)OC |
Canonical SMILES |
CCC(C)C(CCO)CC1C2=C(CCN1C)C3=C(N2)C=CC(=C3)OC |
synonyms |
γ-sec-Butyl-2,3,4,9-tetrahydro-6-methoxy-2-methyl-1H-pyrido[3,4-b]indole-1-(1-butanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



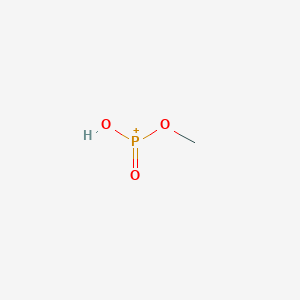
![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)
